molecular formula C13H16ClN5O4 B15293044 1-Ethyl 3-Methyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate

1-Ethyl 3-Methyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate

Katalognummer: B15293044
Molekulargewicht: 341.75 g/mol
InChI-Schlüssel: YJURUIOHBYAOFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl 3-Methyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate is a complex organic compound that features a purine derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl 3-Methyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate typically involves multi-step organic reactions. One common method includes the alkylation of malonate esters followed by the introduction of the purine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-Ethyl 3-Methyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the purine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in DMF or THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-Ethyl 3-Methyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Ethyl 3-Methyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate involves its interaction with specific molecular targets. The purine moiety can bind to enzymes or receptors, influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in nucleotide synthesis, thereby exerting antiviral or anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate: A related compound with similar purine structure.

    9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine: Another compound with a purine base and similar functional groups.

Uniqueness

1-Ethyl 3-Methyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C13H16ClN5O4

Molekulargewicht

341.75 g/mol

IUPAC-Name

1-O-ethyl 3-O-methyl 2-[2-(2-amino-6-chloropurin-9-yl)ethyl]propanedioate

InChI

InChI=1S/C13H16ClN5O4/c1-3-23-12(21)7(11(20)22-2)4-5-19-6-16-8-9(14)17-13(15)18-10(8)19/h6-7H,3-5H2,1-2H3,(H2,15,17,18)

InChI-Schlüssel

YJURUIOHBYAOFQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(CCN1C=NC2=C1N=C(N=C2Cl)N)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.